molecular formula C23H22Cl2N2O4S B299203 N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide

N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide

Cat. No. B299203
M. Wt: 493.4 g/mol
InChI Key: AXTAFCRZOBKYFK-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide, also known as CB-7920, is a synthetic compound with potential therapeutic applications. This molecule belongs to the class of sulfonamides and has been studied for its ability to inhibit certain enzymes and receptors in the body.

Mechanism of Action

N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has been shown to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has also been shown to reduce the growth of cancer cells in vitro and in animal models of cancer. Additionally, N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide is also relatively stable and can be stored for long periods of time without degradation. However, N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in vivo. Additionally, N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has not been extensively studied in humans, which could limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide. One area of research could focus on its potential therapeutic applications in the treatment of cancer, inflammation, and pain. Another area of research could focus on its ability to modulate the activity of GABA receptors and its potential applications in the treatment of anxiety and other neurological disorders. Additionally, future research could focus on improving the solubility and bioavailability of N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide, which could increase its potential therapeutic applications.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide involves several steps, starting with the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. The resulting compound is then reacted with 4-chloroaniline to form 4-chloro-N-(4-chlorobenzyl)aniline. This intermediate is then reacted with ethyl acetate and sodium hydride to form N-(4-chlorobenzyl)-4-chloro-N-(4-ethoxyphenyl)sulfonylaniline. Finally, this compound is reacted with acetic anhydride to form N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide.

Scientific Research Applications

N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has been studied for its potential therapeutic applications in various fields of research. It has been shown to inhibit the activity of certain enzymes and receptors in the body, making it a potential candidate for the treatment of cancer, inflammation, and pain. N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide has also been studied for its ability to modulate the activity of GABA receptors, which could have implications for the treatment of anxiety and other neurological disorders.

properties

Product Name

N-(4-chlorobenzyl)-2-{[(4-chlorophenyl)sulfonyl]-4-ethoxyanilino}acetamide

Molecular Formula

C23H22Cl2N2O4S

Molecular Weight

493.4 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(N-(4-chlorophenyl)sulfonyl-4-ethoxyanilino)acetamide

InChI

InChI=1S/C23H22Cl2N2O4S/c1-2-31-21-11-9-20(10-12-21)27(32(29,30)22-13-7-19(25)8-14-22)16-23(28)26-15-17-3-5-18(24)6-4-17/h3-14H,2,15-16H2,1H3,(H,26,28)

InChI Key

AXTAFCRZOBKYFK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)N(CC(=O)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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